molecular formula C11H12O3 B1337957 8-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

8-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B1337957
M. Wt: 192.21 g/mol
InChI Key: IWKURRAOVBDUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid typically involves the hydrogenation of 1-Naphthalenecarboxylic acid. The reaction is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The hydroxyl group can be introduced through subsequent hydroxylation reactions using reagents like hydrogen peroxide (H2O2) or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and hydroxylation. The reaction conditions are optimized to maximize yield and purity, and the product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

8-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide.

Major Products

    Oxidation: Formation of 1-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-keto-.

    Reduction: Formation of 1-Naphthalenemethanol, 5,6,7,8-tetrahydro-8-hydroxy-.

    Substitution: Formation of 1-Naphthalenecarboxylic acid, 5,6,7,8-tetrahydro-8-chloro-.

Scientific Research Applications

8-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenecarboxylic acid: Lacks the tetrahydro and hydroxyl groups, making it less reactive in certain chemical reactions.

    5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid: Similar structure but lacks the hydroxyl group, affecting its chemical properties and reactivity.

    1-Naphthalenemethanol: Contains a hydroxyl group but lacks the carboxylic acid group, leading to different reactivity and applications.

Uniqueness

8-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid is unique due to the presence of both the hydroxyl and carboxylic acid groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for scientific research.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

8-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C11H12O3/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1,3,5,9,12H,2,4,6H2,(H,13,14)

InChI Key

IWKURRAOVBDUMT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C=CC=C2C(=O)O)O

Origin of Product

United States

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